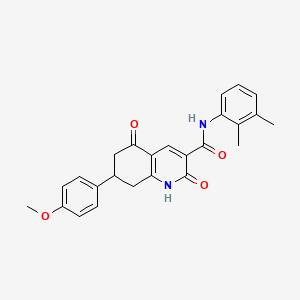![molecular formula C26H23F2N3O2S B11453586 2-((2-fluorobenzyl)thio)-5-(3-fluorophenyl)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B11453586.png)
2-((2-fluorobenzyl)thio)-5-(3-fluorophenyl)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((2-fluorobenzyl)thio)-5-(3-fluorophenyl)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione is a complex organic compound characterized by its unique structure, which includes fluorinated benzyl and phenyl groups, as well as a tetrahydropyrimidoquinoline core
Preparation Methods
The synthesis of 2-((2-fluorobenzyl)thio)-5-(3-fluorophenyl)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione typically involves multi-step organic reactions. The synthetic route may start with the preparation of the fluorinated benzyl and phenyl intermediates, followed by their incorporation into the tetrahydropyrimidoquinoline framework through a series of condensation and cyclization reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and advanced purification techniques to ensure consistency and efficiency.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule to their reduced forms.
Hydrolysis: Under acidic or basic conditions, hydrolysis can lead to the cleavage of specific bonds within the molecule, resulting in smaller fragments.
Scientific Research Applications
2-((2-fluorobenzyl)thio)-5-(3-fluorophenyl)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione has several scientific research applications:
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique structure could be explored for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules, facilitating the exploration of new chemical space.
Mechanism of Action
The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific signaling cascades, leading to desired therapeutic effects.
Comparison with Similar Compounds
Similar compounds to 2-((2-fluorobenzyl)thio)-5-(3-fluorophenyl)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione include other fluorinated benzyl and phenyl derivatives, as well as other tetrahydropyrimidoquinoline analogs. These compounds may share similar chemical properties and reactivity but differ in their specific substituents and overall structure, which can influence their unique applications and effectiveness in various fields.
Properties
Molecular Formula |
C26H23F2N3O2S |
|---|---|
Molecular Weight |
479.5 g/mol |
IUPAC Name |
5-(3-fluorophenyl)-2-[(2-fluorophenyl)methylsulfanyl]-8,8-dimethyl-5,7,9,10-tetrahydro-3H-pyrimido[4,5-b]quinoline-4,6-dione |
InChI |
InChI=1S/C26H23F2N3O2S/c1-26(2)11-18-21(19(32)12-26)20(14-7-5-8-16(27)10-14)22-23(29-18)30-25(31-24(22)33)34-13-15-6-3-4-9-17(15)28/h3-10,20H,11-13H2,1-2H3,(H2,29,30,31,33) |
InChI Key |
GJGHFJSBKZIPHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(C3=C(N2)N=C(NC3=O)SCC4=CC=CC=C4F)C5=CC(=CC=C5)F)C(=O)C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-{[1-(4-bromophenyl)-1H-tetrazol-5-yl]methoxy}phenyl)benzamide](/img/structure/B11453516.png)
![2-(ethylsulfanyl)-5-(thiophen-2-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B11453518.png)
methyl}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11453521.png)
![ethyl 7-methyl-2-oxo-6-(3,4,5-triethoxybenzoyl)imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11453527.png)
![2-[(3-fluorobenzyl)sulfanyl]-5-(3-methoxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B11453529.png)
![7-(4-fluorophenyl)-2-[(4-fluorophenyl)amino]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11453530.png)
![7-(7-methoxy-1,3-benzodioxol-5-yl)-3-(4-methoxyphenyl)-6,7-dihydro[1,2]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B11453531.png)
![3-Chloro-N-[(E)-{[2-(5-chloro-1H-indol-3-YL)ethyl]amino}[(4,6-dimethylpyrimidin-2-YL)amino]methylidene]benzamide](/img/structure/B11453538.png)
![2-{4-amino-6-[(E)-2-(2-hydroxyphenyl)ethenyl]-1,3,5-triazin-2-yl}phenol](/img/structure/B11453541.png)
![ethyl 2-oxo-7-(oxolan-2-ylmethyl)-6-[3-(trifluoromethyl)benzoyl]imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11453550.png)
![2-[4-(dimethylamino)phenyl]-N-[4-(propan-2-yl)phenyl]imidazo[1,2-a]pyrazin-3-amine](/img/structure/B11453578.png)
![2-(4-methoxyphenyl)-N-[4-(propan-2-yl)phenyl]imidazo[1,2-a]pyrazin-3-amine](/img/structure/B11453579.png)
![3,4,5-trimethoxy-N-(1-(1-pentyl-1H-benzo[d]imidazol-2-yl)ethyl)benzamide](/img/structure/B11453583.png)
